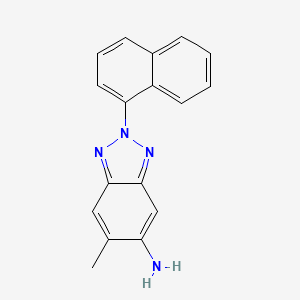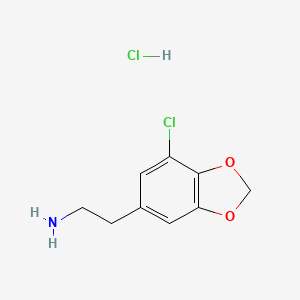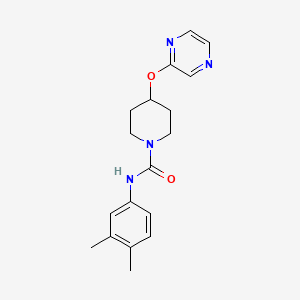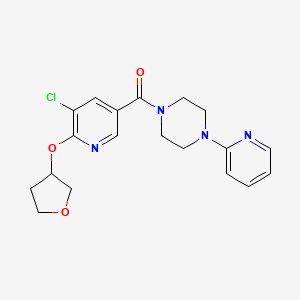
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide” is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the current literature .科学的研究の応用
Chemical Synthesis and Drug Development
Research into compounds with similar structures, such as those involving carboxylic acid derivatives and semicarbazides, highlights the importance of these chemicals in the development of pharmaceuticals. The exploration of phosphorylacetohydrazides and other carboxylic acid derivatives showcases the potential for discovering new drugs with psychotropic activities. This includes compounds with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties, suggesting a pathway for developing novel therapeutic agents (I. I. Semina et al., 2016).
Environmental Impact and Toxicology
The study of herbicides, particularly those related to 2,4-Dichlorophenoxyacetic acid (2,4-D), has brought to light the environmental and toxicological impacts of these chemicals. Research underscores the necessity for understanding the fate, accumulation, and effects of low-level exposure of herbicides in the environment. This indicates an area where compounds like 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide could be studied for their environmental behavior and potential toxicological effects (F. Islam et al., 2017).
Antimicrobial and Antifungal Applications
The investigation of sulfonamides and other related compounds has revealed significant antimicrobial and antifungal activities. This suggests that structural analogs or derivatives, including semicarbazides and carboxylic acid derivatives, could be potent candidates for the development of new antimicrobial and antifungal agents. Such research contributes to a broader understanding of how these compounds can be optimized for treating various infections (F. Carta et al., 2012).
Anticancer Research
The exploration of new compounds for their anticancer properties is a significant area of scientific research. Studies on organotin(IV) complexes and their antituberculosis activity, for instance, offer insights into the structural features that contribute to biological activity. Such research underscores the potential for compounds with similar functional groups to be studied for their efficacy against cancer and other diseases (Humaira Iqbal et al., 2015).
Antioxidant Properties
Research on the antioxidant activity of various compounds, including derivatized D-glucans and other synthesized molecules, highlights the importance of chemical modifications in enhancing biological effects. This area of study suggests that compounds like this compound could be modified or studied in specific contexts to evaluate their potential antioxidant properties (Francini Yumi Kagimura et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-8-9-15(13(2)10-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDWSNYATJVPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,2-dimethyl-5-indolyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2636044.png)



![3,4,5-triethoxy-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2636051.png)




![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2636057.png)


![7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2636064.png)
![3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2636066.png)